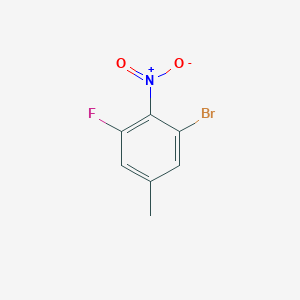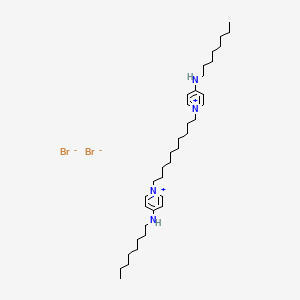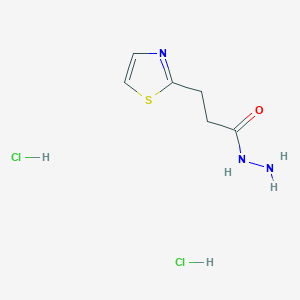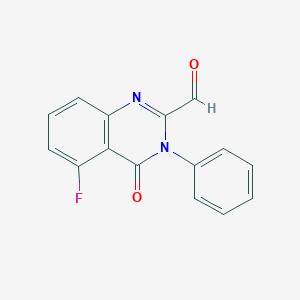
tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a trifluoromethylphenyl group, and a pyrrolidine carboxylate moiety
準備方法
The synthesis of tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable precursor with a thioamide.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Construction of the oxadiazole ring: This can be done via cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions.
Final coupling and protection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality.
Industrial production methods for such complex compounds often rely on optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole and oxadiazole rings can contribute to its overall stability and reactivity.
類似化合物との比較
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (S)-2-((3-(4-((4-(4-(methyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.
tert-Butyl (S)-2-((3-(4-((4-(4-(chloromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can alter the compound’s chemical properties and biological activity.
tert-Butyl (S)-2-((3-(4-((4-(4-(bromomethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: The bromomethyl group can introduce different reactivity patterns compared to the trifluoromethyl group.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
特性
分子式 |
C28H27F3N4O4S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[[3-[4-[[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]oxy]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H27F3N4O4S/c1-27(2,3)38-26(36)35-14-4-5-20(35)15-23-33-24(34-39-23)18-8-12-21(13-9-18)37-25-32-22(16-40-25)17-6-10-19(11-7-17)28(29,30)31/h6-13,16,20H,4-5,14-15H2,1-3H3/t20-/m0/s1 |
InChIキー |
ZIUPJZVSBXDTBX-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)OC4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)OC4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)






